3-(2-Chlorophenyl)-5-(1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}pyrrolidin-2-yl)-1,2,4-oxadiazole
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Overview
Description
3-(2-Chlorophenyl)-5-(1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}pyrrolidin-2-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-5-(1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}pyrrolidin-2-yl)-1,2,4-oxadiazole typically involves multiple steps. One common method starts with the preparation of the cyclopropyl ketone intermediate, which is then reacted with a pyrrolidine derivative. The final step involves the formation of the oxadiazole ring through cyclization reactions under specific conditions, such as the use of dehydrating agents and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-5-(1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}pyrrolidin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-(2-Chlorophenyl)-5-(1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}pyrrolidin-2-yl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be studied for its interactions with biological systems, including its potential as a bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-5-(1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}pyrrolidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-2-oxiranyl (4-methoxyphenyl)methanone
- 2,3-Dibromo-1-(4-chlorophenyl)-3-(4-methylphenyl)-1-propanone
- (2E)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one
Uniqueness
Compared to similar compounds, 3-(2-Chlorophenyl)-5-(1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}pyrrolidin-2-yl)-1,2,4-oxadiazole is unique due to its specific structural features, such as the presence of the oxadiazole ring and the cyclopropyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-[1-(4-methoxyphenyl)cyclopropyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3/c1-29-16-10-8-15(9-11-16)23(12-13-23)22(28)27-14-4-7-19(27)21-25-20(26-30-21)17-5-2-3-6-18(17)24/h2-3,5-6,8-11,19H,4,7,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKHSTNWZZWGPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC2)C(=O)N3CCCC3C4=NC(=NO4)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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